molecular formula C30H36O9 B191973 Nimbin CAS No. 5945-86-8

Nimbin

Cat. No. B191973
CAS RN: 5945-86-8
M. Wt: 540.6 g/mol
InChI Key: NHOIBRJOQAYBJT-IMGVWCFESA-N
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Description

Nimbin is a limonoid found in Azadirachta indica, also known as the neem tree . It has a role as a plant metabolite and a pesticide . It is an acetate ester, a limonoid, a member of furans, a cyclic terpene ketone, an enone, a tetracyclic triterpenoid, and a methyl ester .


Molecular Structure Analysis

Nimbin has a molecular formula of C30H36O9 . Its molecular weight is 540.6 g/mol . The structure of Nimbin has been determined through crystallography . The crystals are orthorhombic, space group P 2 1 2 1 2 .


Physical And Chemical Properties Analysis

Nimbin has a density of 1.3±0.1 g/cm3 . Its boiling point is 606.1±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.1±3.0 kJ/mol . The flash point is 320.4±31.5 °C . The index of refraction is 1.567 . The molar refractivity is 138.1±0.4 cm3 .

Scientific Research Applications

  • Medicinal Properties and Uses : Nimbin has been reported to have several medicinal properties, including being an anti-pyretic (fever reducer), treating arthritis, hypoglycemia, peptic ulcers, and exhibiting anti-secretory activity. It is also used as an antibiotic (Tonthubthimthong et al., 2001).

  • Enhanced Water Solubility and Thermal Stability : The inclusion complexation of nimbin with beta-cyclodextrin and its derivatives increases its water solubility and thermal stability, potentially enhancing its application in herbal medicines and healthcare products (Yang et al., 2010).

  • Extraction Techniques : Different methods for the extraction of nimbin from neem seeds have been explored. Supercritical CO2 extraction is one method, where optimal conditions were found at a pressure of 23 MPa and a temperature of 308 K (Tonthubthimthong et al., 2004).

  • Anti-Inflammatory Properties : Nimbin and its analogs have been shown to improve wound healing, reduce reactive oxygen species production, and exhibit anti-inflammatory properties in both in vitro and in vivo models (Sudhakaran et al., 2022).

  • Structural Analysis : Research has been conducted to investigate the structure and composition of nimbin, which is essential for understanding its chemical properties and potential applications (Sengupta et al., 1960; Harris et al., 1968).

  • Optimization of Extraction Process : Studies have also focused on optimizing the extraction process of nimbin from neem seeds using techniques like Genetic Algorithm (GA) for efficiency and maximum yield (Zahedi et al., 2010).

  • Antiviral Potential : Nimbin has shown potential as an antiviral compound, particularly against the envelope protein of the dengue virus, suggesting its use in developing anti-dengue drugs (Lavanya et al., 2015).

Safety And Hazards

When handling Nimbin, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

methyl (1S,2R,3R,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O9/c1-15-18(17-9-11-37-14-17)12-19-23(15)30(5)20(13-22(33)35-6)29(4)21(32)8-10-28(3,27(34)36-7)25(29)24(26(30)39-19)38-16(2)31/h8-11,14,18-20,24-26H,12-13H2,1-7H3/t18-,19-,20-,24-,25+,26-,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOIBRJOQAYBJT-IMGVWCFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208168
Record name Nimbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimbin

CAS RN

5945-86-8
Record name Nimbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5945-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nimbin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nimbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Cyclopenta[b]naphtho[2,3-d]furan-10-acetic acid, 5-(acetyloxy)-2-(3-furanyl)-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-6-(methoxycarbonyl)-1,6,9a,10a-tetramethyl-9-oxo-, methyl ester, (2R,3aR,4aS,5R,5aR,6R,9aR,10S,10aR)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIMBIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CTG7K9IU
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,140
Citations
P Tonthubthimthong, S Chuaprasert, P Douglas… - Journal of Food …, 2001 - Elsevier
… a preliminary experimental study to extract nimbin from neem seeds using … nimbin/g neem seed per hour of operation which is equivalent to about 0.35 kg nimbin extracted per kg nimbin …
Number of citations: 172 www.sciencedirect.com
D Mongkholkhajornsilp, S Douglas, PL Douglas… - Journal of Food …, 2005 - Elsevier
… The purpose of the present work is twofold: first, to present a theoretical model of nimbin … tailored for nimbin extraction. In order to develop and test the nimbin extraction model, we will …
Number of citations: 112 www.sciencedirect.com
G Sudhakaran, P Prathap, A Guru… - Cell Biology …, 2022 - Wiley Online Library
… To test the anti-inflammatory activity of Nimbin, a potential approach has been developed in this study. Accordingly, Nimbin has been isolated from the neem kernels by crude extraction, …
Number of citations: 33 onlinelibrary.wiley.com
P Tonthubthimthong, PL Douglas, S Douglas… - The Journal of …, 2004 - Elsevier
Nimbin, a component found in neem seeds, which is … Nimbin extraction yields using supercritical carbon dioxide were … effective modifier for extracting nimbin. Dynamic extraction curves …
Number of citations: 74 www.sciencedirect.com
M Hannan - Transformations, 2002 - transformationsjournal.org
… paper on music in Nimbin include participant observation, … that I have been a resident of Nimbin since 1993, and have … up an academic position and chose Nimbin as a place to build a …
Number of citations: 10 www.transformationsjournal.org
A Usman, V Fitzsimmons-Thoss, A Tawfike - Adv. J. Chem, 2020 - academia.edu
… Although it is very much important to investigate the structural features of natural products, but this is the first report on the antibacterial, antioxidant and cytotoxic effect of nimbin to the …
Number of citations: 5 www.academia.edu
H Ziffer, U Weiss, GR Narayanan… - The Journal of Organic …, 1966 - ACS Publications
This structure suggests a biogenetic origin through oxidative modification of a triterpenoid skeleton of the euphol type, and hence the relative stereochemistry shown in I. The available …
Number of citations: 15 pubs.acs.org
AK Ghimeray, CW Jin, BK Ghimire, DH Cho - African Journal of …, 2009 - ajol.info
… HPLC method was employed to quantify the amount of azadirachtin and nimbin present in the seed, leaf and the bark extracts of neem. The result showed that the highest azadirachtin …
Number of citations: 229 www.ajol.info
MJ Mitchell, SL Smith, S Johnson… - Archives of Insect …, 1997 - Wiley Online Library
The effects of azadirachtin, salannin, nimbin, and 6‐desacetylnimbin on ecdys‐one 20‐monooxygenase (E‐20‐M) activity were examined in three insect species. Homogenates of …
Number of citations: 105 onlinelibrary.wiley.com
A Ajchariyapagorn, T Kumhom, S Pongamphai… - The Journal of …, 2009 - Elsevier
… The purpose of this paper is to present the predicted extraction of nimbin from neem seeds using supercritical CO 2 when only the molecule structure of nimbin is known. Group …
Number of citations: 24 www.sciencedirect.com

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